(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one

Asymmetric synthesis Enantioselective catalysis Chiral building block

(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one (CAS 821775-48-8) is an α,β-unsaturated ketone bearing a chiral secondary alcohol at the 5-position. This specific stereochemistry distinguishes it from achiral or racemic diphenylpentenone analogs found in natural sources such as Stellera chamaejasme or Wikstroemia indica.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 821775-48-8
Cat. No. B12552049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one
CAS821775-48-8
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC=CC(=O)C2=CC=CC=C2)O
InChIInChI=1S/C17H16O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-12,17,19H,13H2/t17-/m1/s1
InChIKeyWQNIMWHAUSCNAI-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (5R)-5-Hydroxy-1,5-diphenylpent-2-en-1-one: A Chiral Diphenylpentenone Scaffold for Asymmetric Synthesis and Bioactivity


(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one (CAS 821775-48-8) is an α,β-unsaturated ketone bearing a chiral secondary alcohol at the 5-position. This specific stereochemistry distinguishes it from achiral or racemic diphenylpentenone analogs found in natural sources such as Stellera chamaejasme or Wikstroemia indica [1]. The compound serves as a versatile chiral building block in enantioselective vinylogous aldol reactions, where its (R)-configuration enables high levels of asymmetric induction . Its structural features also underpin distinct biological activities, including selective lipoxygenase inhibition and cytotoxic effects, making it a target for medicinal chemistry and chemical biology procurement.

Why Generic (5R)-5-Hydroxy-1,5-diphenylpent-2-en-1-one Substitution Fails in Chiral and Bioactive Applications


The specific (5R) absolute configuration of the hydroxyl group in (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one is a critical determinant of its function in both synthetic and biological contexts. In enantioselective catalysis, the opposite (5S)-enantiomer or the racemic mixture fails to deliver the same level of asymmetric induction, leading to lower enantiomeric excess in key reactions . In biological systems, the chiral hydroxyl group governs interactions with enzyme active sites, such as lipoxygenases; the non-hydroxylated analog 1,5-diphenylpent-2-en-1-one exhibits a fundamentally different biological profile, primarily as an insecticide rather than a selective enzyme inhibitor [1]. Substitution with the 3-hydroxy isomer or the achiral des-hydroxy analog therefore results in a loss of the desired enantioselective and target-selective properties that define the compound's scientific and procurement value.

Quantitative Differentiation Guide for Procuring (5R)-5-Hydroxy-1,5-diphenylpent-2-en-1-one vs. Analogs


Enantioselective Vinylogous Aldol Addition: High Asymmetric Induction vs. Racemic or Opposite Enantiomer

In Lewis base-catalyzed vinylogous aldol additions, (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one-derived silyl dienol ethers provide high enantioselectivity when chiral phosphoramide/SiCl4 catalysts are employed. The (R)-configured substrate delivers significantly higher enantiomeric excess (ee) for the γ-addition product compared to the (S)-enantiomer or the racemic substrate under identical conditions . This directly demonstrates the stereochemical fidelity required for successful asymmetric methodology.

Asymmetric synthesis Enantioselective catalysis Chiral building block

Cytotoxic Activity Against A549 Lung Cancer Cells: Potency Comparable to Cisplatin

In a study isolating diarylpentanones from Wikstroemia indica, the compound (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one (reported as Compound 5) exhibited remarkable cytotoxic activity against human lung adenocarcinoma A549 cells. Its potency was directly comparable to that of the clinical anticancer agent cisplatin in the same assay system [1]. Other diarylpentanone analogs isolated in the same study, including the 4(S)-hydroxy regioisomer, showed weaker activity, highlighting the superior biological profile of the (5R)-hydroxy-substituted derivative.

Anticancer research Natural product-inspired compounds Cytotoxicity assay

Selective Lipoxygenase Inhibition: A Distinct Profile vs. Non-Specific Cyclooxygenase Inhibitors

(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one is characterized as a potent lipoxygenase inhibitor that specifically interferes with arachidonic acid metabolism, also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This polypharmacological profile differentiates it from non-steroidal anti-inflammatory drugs (NSAIDs) that solely target COX enzymes, or from non-hydroxylated diphenylpentenones which lack significant enzyme inhibitory activity and act primarily as insect antifeedants [2].

Lipoxygenase inhibitor Arachidonic acid cascade Inflammation research

High-Value Application Scenarios for (5R)-5-Hydroxy-1,5-diphenylpent-2-en-1-one Based on Quantitative Evidence


Enantioselective Synthesis of Complex Natural Products and Pharmaceuticals

The compound serves as a privileged chiral synthon for constructing γ-hydroxy-α,β-unsaturated carbonyl motifs found in bioactive natural products. Its demonstrated performance in catalytic asymmetric vinylogous aldol reactions makes it a strategic procurement choice for synthetic chemistry groups building libraries of enantiopure intermediates, where the (R)-configuration directly translates into the desired product stereochemistry.

Lead Optimization in Lung Cancer Drug Discovery

Given its cisplatin-comparable cytotoxicity against A549 lung adenocarcinoma cells [1], procurement of the pure (5R,2E)-isomer is critical for hit-to-lead campaigns targeting non-small cell lung cancer. The defined stereochemistry is essential for structure-activity relationship (SAR) studies, as the 4(S)-hydroxy regioisomer shows inferior activity, underscoring the need for this specific enantiomer.

Dual Lipoxygenase/Cyclooxygenase Inhibitor Development

The compound's bioactivity profile as a potent lipoxygenase inhibitor with ancillary COX and carboxylesterase inhibition [2] positions it as a template for developing next-generation anti-inflammatory agents. Researchers prioritizing arachidonic acid cascade modulation over single-target mechanisms will select this compound to access a multi-target profile not achievable with the non-hydroxylated analog, which lacks mammalian enzyme activity.

Agricultural Biotechnology: Selective Enzyme Inhibition Studies

While non-hydroxylated diphenylpentenones serve as broad-spectrum aphicides, the 5-hydroxy group directs activity toward specific enzyme targets. This functional switch is valuable for agricultural biochemists studying pest-specific enzyme inhibition, as it allows for mechanistic investigations into lipoxygenase pathways in insects without the confounding broad toxicity of the simpler analog.

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